5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one
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Overview
Description
This compound has gained significant attention in the field of drug discovery due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiadiazole ring, followed by its attachment to the piperidine moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. These methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying kinase signaling pathways.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and autoimmune disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of 5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one involves the inhibition of specific kinases. These kinases play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can modulate these pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid compound from black pepper with anticancer effects through autophagy and senescence signaling pathways.
Indole Derivatives: Compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one is unique due to its specific kinase inhibition profile, which distinguishes it from other compounds with broader or different targets. This specificity makes it a valuable tool in both research and therapeutic contexts.
Properties
IUPAC Name |
5-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c18-11-2-1-9(7-14-11)13(19)17-5-3-10(4-6-17)20-12-8-15-21-16-12/h8-10H,1-7H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQMEFIMYUJPBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)N2CCC(CC2)OC3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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